3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
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Overview
Description
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a 4-chlorophenylsulfonyl group, a methoxy group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyquinoline intermediate using methyl iodide and a base like potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the quinoline derivative and 1-phenylpiperazine under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorophenylsulfonyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)sulfonyl-6-methoxyquinoline: Lacks the phenylpiperazine moiety.
3-(4-Chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline: Lacks the methoxy group.
6-Methoxy-4-(4-phenylpiperazin-1-yl)quinoline: Lacks the 4-chlorophenylsulfonyl group.
Uniqueness
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-chlorophenylsulfonyl group, methoxy group, and phenylpiperazine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-9-12-24-23(17-21)26(30-15-13-29(14-16-30)20-5-3-2-4-6-20)25(18-28-24)34(31,32)22-10-7-19(27)8-11-22/h2-12,17-18H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWADYFDTJFMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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